Mercury(II) chromate

Overview

Description

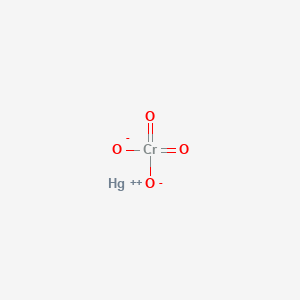

Mercury(II) chromate (CrHgO₄) is a hexavalent chromium (Cr(VI)) compound with a molecular weight of 316.58 g/mol and a density of 6.06 g/cm³ . It is a crystalline solid, and structural studies using neutron diffraction have identified its hemihydrate form (HgCrO₄·½H₂O), which exhibits a unique orthorhombic crystal structure . The compound can undergo reactions with chromium trioxide (CrO₃) to form mercuric bichromate (HgCr₂O₇), highlighting its reactivity in acidic environments .

This compound is classified as a Cr(VI) compound, a group known for oxidative toxicity and carcinogenicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercury(II) chromate can be synthesized through a precipitation reaction. One common method involves reacting a solution of mercury(II) chloride (HgCl₂) with a solution of potassium chromate (K₂CrO₄). The reaction proceeds as follows:

HgCl2+K2CrO4→HgCrO4+2KCl

The bright red precipitate of this compound forms and can be filtered out and dried.

Industrial Production Methods: Industrial production of this compound typically follows similar precipitation methods but on a larger scale. The reactants are mixed in large reaction vessels, and the resulting precipitate is collected through filtration. The compound is then washed to remove any impurities and dried to obtain the final product.

Types of Reactions:

Oxidation-Reduction Reactions: this compound can undergo redox reactions where the mercury and chromium atoms change their oxidation states.

Substitution Reactions: The chromate ion can be substituted by other anions in certain conditions.

Common Reagents and Conditions:

Reducing Agents: this compound can be reduced by agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄), leading to the formation of elemental mercury and chromium compounds.

Oxidizing Agents: Strong oxidizing agents can further oxidize the chromate ion, although this is less common.

Major Products Formed:

Reduction Products: Elemental mercury (Hg) and chromium(III) compounds.

Substitution Products: Various mercury compounds depending on the substituting anion.

Scientific Research Applications

Chemical Applications

Analytical Chemistry

Mercury(II) chromate is utilized as a reagent for detecting specific ions in analytical chemistry. Its ability to form colored complexes allows for visual detection methods.

Reagent in Organic Synthesis

It serves as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to carbonyl compounds. The reaction mechanism typically involves the transfer of oxygen from the chromate ion to the substrate.

Biological Applications

Biochemical Assays

Although its use is limited due to toxicity, this compound can be employed in trace amounts for specific biochemical assays. It interacts with thiol groups in proteins, which can be leveraged to study enzyme inhibition and protein interactions.

Toxicological Studies

this compound is instrumental in toxicological research, particularly in understanding the mechanisms of mercury toxicity and its effects on cellular functions. Studies have shown that it can generate reactive oxygen species (ROS), leading to oxidative stress in cells.

Medical Applications

Historically, this compound was used in certain medicinal preparations; however, its use has largely been discontinued due to significant health risks associated with mercury exposure. Current research focuses on understanding its pharmacological properties and potential applications in drug development while emphasizing safety and toxicity management.

Industrial Applications

Pigment Production

In the industry, this compound is used as a pigment due to its vibrant color. It is incorporated into paints and coatings, although its use is declining due to environmental regulations regarding heavy metals.

Catalyst in Chemical Reactions

It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. Its unique properties make it suitable for specialized industrial processes.

Environmental Applications

Recent studies have explored the use of functionalized materials for the adsorption of mercury(II) ions from aqueous solutions. For instance, carbon nanotubes (CNTs) grafted with polylactic acid (PLA) have shown promising results in removing Hg(II) ions from contaminated water sources.

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Analytical Chemistry | Detection reagent | Forms colored complexes for visual detection |

| Organic Synthesis | Oxidizing agent | Converts alcohols to carbonyls |

| Biochemical Assays | Protein interaction studies | Inhibits enzyme activity through thiol binding |

| Toxicological Research | Mechanisms of mercury toxicity | Generates ROS leading to oxidative stress |

| Pigment Production | Colorant for paints | Declining use due to environmental regulations |

| Catalysis | Enhances reaction rates | Suitable for specialized industrial processes |

Case Studies

-

Adsorption Studies on CNTs-PLA-Pd Composite

A recent study demonstrated that CNTs functionalized with PLA and palladium nanoparticles effectively adsorb mercury(II) ions from water. The maximum adsorption capacity was reported at 263.2 mg/g, indicating high efficiency for environmental remediation applications . -

Visual Detection Methods for Mercury(II)

Research has explored innovative visual methods for detecting mercury(II) using colorimetric techniques that leverage the unique properties of this compound. This approach aligns with green chemistry principles by minimizing hazardous waste .

Mechanism of Action

The mechanism of action of mercury(II) chromate involves its ability to interact with biological molecules, particularly proteins and enzymes. The mercury ion can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The chromate ion can also participate in redox reactions, generating reactive oxygen species that can cause oxidative damage to cells.

Comparison with Similar Compounds

Comparison with Similar Chromium(VI) Compounds

Physical and Chemical Properties

The table below compares key properties of mercury(II) chromate with other Cr(VI) chromates:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Solubility |

|---|---|---|---|---|

| This compound | CrHgO₄ | 316.58 | 6.06 | Not reported |

| Lead chromate | PbCrO₄ | 323.19 | 6.12 | Insoluble |

| Zinc chromate | ZnCrO₄ | 181.37 | 3.90 | Slightly soluble |

| Barium chromate | BaCrO₄ | 253.37 | 4.50 | Insoluble |

| Sodium chromate | Na₂CrO₄ | 161.97 | 2.72 | Highly soluble |

This compound shares similarities with lead and barium chromates in density and low solubility, typical of particulate Cr(VI) compounds. Sodium chromate, being water-soluble, represents a distinct subgroup with different toxicokinetics .

Cytotoxicity and Genotoxicity

Cr(VI) compounds exhibit cytotoxicity and genotoxicity proportional to their solubility and intracellular chromium uptake. Key findings from comparative studies include:

Table 2: Cytotoxicity and Genotoxicity of Cr(VI) Compounds

| Compound | Cytotoxicity (% Cell Survival at 1000 µM Cr) | Chromosomal Aberrations (% Damaged Metaphases) | DNA Double-Strand Breaks (Foci/Cell) |

|---|---|---|---|

| Zinc chromate | 9% | 50% | 13.4 |

| Barium chromate | 20% | 49% | 9.8 |

| Lead chromate | 50% | 23% | 11.9 |

| Sodium chromate | 48% | Not reported | Comparable to particulates |

- Cytotoxicity : Zinc chromate is the most cytotoxic, followed by barium chromate. Lead chromate and sodium chromate show reduced cytotoxicity, likely due to lower cellular chromium uptake .

- Genotoxicity: Zinc and barium chromates induce the highest chromosomal aberrations (50% and 49% damaged metaphases, respectively), while lead chromate is significantly less clastogenic (23%) . DNA double-strand breaks, however, are similar across particulate compounds .

Carcinogenicity and Mechanisms

- Solubility and Carcinogenicity: Particulate Cr(VI) compounds (e.g., zinc, lead, barium chromates) persist in the lungs, enabling prolonged Cr(VI) release and DNA damage. Soluble compounds like sodium chromate are rapidly absorbed but less carcinogenic .

- Zinc Chromate: Epidemiological and animal studies identify zinc chromate as the most potent carcinogen among particulates, with a 44-fold increase in lung cancer risk in exposed workers .

- Lead Chromate: Induces unique genomic instability via centrosome amplification and spindle assembly checkpoint bypass, contributing to aneuploidy in lung cells .

Resistance and Environmental Impact

- Bacterial resistance to chromate is plasmid-mediated, with genes like Crr conferring tolerance to hexavalent chromium . Mercury resistance operons often co-occur with chromate resistance, suggesting evolutionary linkages in metal detoxification pathways .

Biological Activity

Mercury(II) chromate (HgCrO₄) is a highly toxic compound that poses significant risks to biological systems. Its biological activity is primarily associated with its interactions at the molecular level, particularly involving proteins and enzymes. This article explores the mechanisms of action, toxicological effects, and relevant case studies regarding the biological activity of this compound.

This compound exhibits its biological activity through several mechanisms:

- Protein Interaction : The mercury ion (Hg²⁺) can bind to thiol groups in proteins, leading to enzyme inhibition and disruption of cellular functions. This interaction is critical as it affects vital metabolic pathways and cellular integrity .

- Oxidative Stress : The chromate ion (CrO₄²⁻) can participate in redox reactions, generating reactive oxygen species (ROS). These ROS can cause oxidative damage to lipids, proteins, and DNA, contributing to cell death and tissue damage .

- Neurotoxicity : Chronic exposure to mercury compounds has been linked to neurotoxic effects, including cognitive deficits and motor dysfunction. Studies have shown that mercury accumulation in the brain leads to significant neurological impairments .

Toxicological Effects

The toxicological profile of this compound includes various adverse effects on human health and the environment:

| Organ/System | Toxic Effects | References |

|---|---|---|

| Central Nervous System | Cognitive impairments, memory loss, motor dysfunction | Cheng et al., 2006; Aragão et al., 2018 |

| Renal System | Renal dysfunction, histological alterations | Akgül et al., 2016; Velyka et al., 2014 |

| Gastrointestinal System | Ulceration, oxidative stress | Bottino et al., 2016; Chen R. et al., 2019 |

| Reproductive System | Developmental toxicity in fetuses | EFSA, 2012 |

Case Studies

- Neurodevelopmental Impacts : A study demonstrated that chronic oral administration of HgCl₂ resulted in significant cognitive impairment in rats, with mercury levels significantly higher in the hippocampus compared to controls. This suggests a direct link between mercury exposure and neurodevelopmental deficits .

- Renal Injury from Vapor Exposure : Research on Wistar rats exposed to mercury vapor revealed histological changes in kidney tissues after prolonged exposure. The study highlighted the compromised antioxidative system in renal tissues following mercury exposure, indicating severe oxidative stress .

- Environmental Impact : The biomagnification of mercury through aquatic food chains has raised concerns about its impact on human health, particularly in populations reliant on fish from contaminated waters. Observational studies have linked dietary mercury intake to cardiovascular diseases and neurodevelopmental issues in children .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Mercury(II) chromate (HgCrO₄) with high purity for crystallographic studies?

Methodological Answer: HgCrO₄ is typically synthesized via precipitation by reacting mercury(II) nitrate with potassium chromate under controlled pH conditions. Key steps include:

- Precipitation Protocol : Slowly add 0.1 M K₂CrO₄ to Hg(NO₃)₂·H₂O in stoichiometric ratios (1:1) at 60–70°C to avoid colloidal suspensions .

- Purification : Filter the bright-yellow precipitate and wash repeatedly with deionized water to remove nitrate residues. Dry under vacuum at 80°C for 24 hours.

- Purity Verification : Confirm phase purity via X-ray diffraction (XRD) and elemental analysis (EDS). Impurities like HgO or unreacted chromate can be identified using FT-IR (Cr-O stretching at ~890 cm⁻¹) .

Q. How can this compound’s crystal structure be characterized, and what challenges arise in data refinement?

Methodological Answer:

- X-ray Crystallography : Single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å) is preferred. Mercury’s high electron density requires absorption corrections (e.g., SADABS ).

- Challenges :

- Heavy-Atom Effects : Mercury’s strong scattering may obscure lighter atoms (e.g., oxygen). Use high-resolution data (θ > 25°) and iterative refinement in SHELXTL .

- Thermal Disorder : Anisotropic displacement parameters for Hg/Cr atoms must be refined with constraints to avoid overfitting .

- Structural Validation : Cross-validate with bond-valence-sum (BVS) calculations to confirm oxidation states (Hg²⁺, Cr⁶⁺) .

Q. What analytical techniques effectively quantify chromate ions in HgCrO₄ compounds?

Methodological Answer:

- Gravimetric Analysis : Precipitate chromate with BaCl₂ (yellow BaCrO₄; detection limit ~1 ppm). Confirm via ICP-MS for trace-level quantification .

- Voltammetry : Adsorptive cathodic stripping voltammetry (AdCSV) using diethylenetriaminepentaacetic acid (DTPA) as a complexing agent. Cr³⁺-DTPA complexes show distinct reduction peaks at -1.22 V (vs. Ag/AgCl) .

- Spectrophotometry : Measure Cr(VI) at 540 nm after reaction with diphenylcarbazide in acidic media (ε = 4.1 × 10⁴ L·mol⁻¹·cm⁻¹) .

Advanced Research Questions

Q. How do researchers resolve discrepancies in reported thermal decomposition pathways of HgCrO₄ under inert vs. oxidative atmospheres?

Methodological Answer:

- Contradiction Analysis :

- Methodology :

Q. What mechanisms underlie HgCrO₄’s genotoxicity in human cell lines, and how can in vitro models differentiate its effects from co-occurring heavy metals?

Methodological Answer:

- Mechanistic Studies :

- DNA Damage : Hg²⁺ induces single-strand breaks via ROS (e.g., •OH) generated via Fenton-like reactions. Cr⁶⁺ enhances oxidative stress by intracellular reduction to Cr³⁺ .

- Thiol Depletion : Hg²⁺ binds to glutathione (GSH), reducing cellular detoxification capacity. Quantify GSH/GSSG ratios via HPLC-MS .

- Differentiation Strategy :

Q. What advanced spectroscopic methods are required to study HgCrO₄’s redox behavior in environmental matrices?

Methodological Answer:

- X-ray Absorption Spectroscopy (XAS) :

- XANES : Determine Cr oxidation states (Cr⁶⁺ vs. Cr³⁺) using pre-edge features at 5993 eV.

- EXAFS : Resolve Hg-O and Cr-O bond distances to identify surface adsorption on clays or organics .

- Synchrotron-Based Techniques :

- Micro-XRF mapping to correlate Hg/Cr spatial distribution with redox hotspots (e.g., biofilms) .

- Electrochemical Methods :

- Cyclic voltammetry in buffered electrolytes (pH 4–7) to study Cr⁶⁺ ↔ Cr³⁺ reduction potentials (E⁰ ≈ +1.3 V vs. SHE) .

Properties

IUPAC Name |

dioxido(dioxo)chromium;mercury(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Hg.4O/q;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLCRBHDOFCYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrHgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158700 | |

| Record name | Mercury(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13444-75-2 | |

| Record name | Mercury(II) chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.